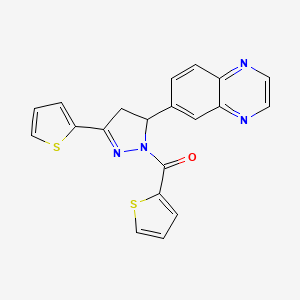

![molecular formula C17H21ClN2 B2370246 Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride CAS No. 1029986-95-5](/img/structure/B2370246.png)

Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro-indole and spirooxindole scaffolds are important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation in a one-pot methodology . The reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .Molecular Structure Analysis

Spiro-indole and spirooxindoles contain a spirocycle fused at the C2 or C3 of the oxindole moiety, forming the core building blocks of highly functionalized organic structures .Chemical Reactions Analysis

The synthesis of new spiro-fused indoles involves carbamoylation and imidation reactions under ultrasonic irradiation .Applications De Recherche Scientifique

Antiviral Properties

Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride and related compounds have shown potential in antiviral applications. For instance, spiropiperazines have demonstrated in vitro activity against influenza A H3N2 virus, though less potent than amantadine and its spiropiperidine counterpart (Fytas et al., 2010). Additionally, spiro-adamantyl amine inhibitors were effective in blocking proton conductance in both wild-type and drug-resistant V27A mutant influenza A M2 proton channels (Thomaston et al., 2020).

Analgesic Properties

Some derivatives of spiro[adamantane-2,3'-indole]-2'-amine hydrochloride have been explored for their analgesic properties. For instance, cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine, has been identified as a potent analgesic for severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Synthesis and Structural Studies

Various synthetic methods have been developed to produce new spiro[N-heterocyclic-adamantanes] and related compounds. These methods include reactions under simple and mild conditions, such as aqueous, solvent-free, ball-milling, or microwave-assisted conditions (Miklós et al., 2015). Additionally, studies on the X-ray crystal structures of spiro-adamantyl amine inhibitors have provided insights into the mechanism of adamantane resistance in influenza A virus (Thomaston et al., 2020).

Potential in Cancer Research

Some spiro-adamantane derivatives have shown promise in cancer research. For instance, certain Ad-substituted N-aryl-tetraoxaspiroalkanes exhibited cytotoxicity towards cancer cells (Tyumkina et al., 2018).

Catalytic Synthesis Applications

Efficient methods for the catalytic synthesis of spiro[adamantane-2,3'-indole]-2'-amine hydrochloride derivatives have been developed, highlighting their potential in green chemistry and organic synthesis (Makhmudiyarova et al., 2020).

Mécanisme D'action

Target of Action

Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride is a complex molecule that belongs to the spiroindole family . These compounds are known to have bioactivity against cancer cells, microbes, and various diseases . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spiroindole and spirooxindole derivatives are known to interact with 3d proteins . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition .

Biochemical Pathways

Spiroindole and spirooxindole derivatives are known to affect a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Result of Action

Spiroindole and spirooxindole derivatives are known to have a broad spectrum of biological properties .

Action Environment

It’s worth noting that the synthesis of similar spiro-fused indoles has been achieved using environmentally friendly strategies .

Orientations Futures

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The introduction of novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

Propriétés

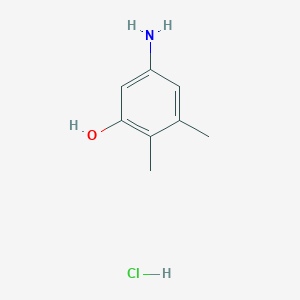

IUPAC Name |

spiro[adamantane-2,3'-indole]-2'-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.ClH/c18-16-17(14-3-1-2-4-15(14)19-16)12-6-10-5-11(8-12)9-13(17)7-10;/h1-4,10-13H,5-9H2,(H2,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTHFYWWRTVCJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C4N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2370163.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)

![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methylfuran-2-yl)-4-[4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2370171.png)

![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2370175.png)

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)